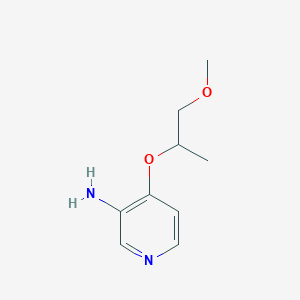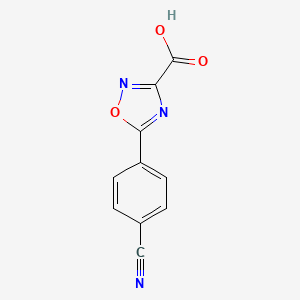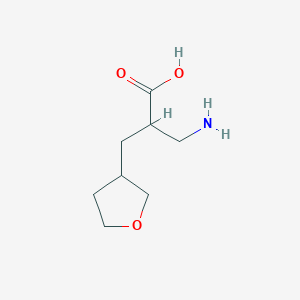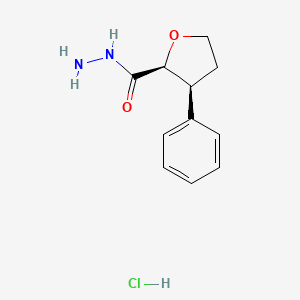
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of a phenyl group attached to the oxolane ring and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be synthesized by reacting the oxolane derivative with hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxolane ring using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The carbohydrazide moiety can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-phenyloxolane-2-carbohydrazide
- (2S,3S)-3-phenyloxolane-2-carboxylic acid
- (2S,3S)-3-phenyloxolane-2-carboxamide
Uniqueness
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide moiety differentiates it from other oxolane derivatives, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
(2S,3S)-3-phenyloxolane-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-13-11(14)10-9(6-7-15-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2,(H,13,14);1H/t9-,10-;/m0./s1 |
InChI Key |
BEJPDYQXZUTXTJ-IYPAPVHQSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)NN.Cl |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




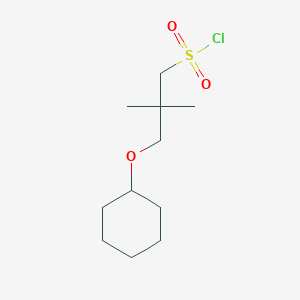




![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
